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This technical guide provides an in-depth analysis of the spectral data for 2-(4-
Chlorobenzoyl)benzoic acid (CAS No: 85-56-3), a key intermediate in the synthesis of
pharmaceuticals and polymers.[1] Intended for researchers, scientists, and drug development
professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous
identification and characterization of this compound. The interpretation of the spectral data is
grounded in fundamental principles of spectroscopy and supported by references to
authoritative sources.

Introduction to 2-(4-Chlorobenzoyl)benzoic acid

2-(4-Chlorobenzoyl)benzoic acid is a benzophenone derivative with the molecular formula
C14HoClOs and a molecular weight of 260.67 g/mol .[2][3] Its structure, featuring a benzoic acid
moiety substituted at the 2-position with a 4-chlorobenzoyl group, makes it a valuable precursor
in various chemical syntheses.[2] Notably, it serves as a raw material for the production of the
antihypertensive drug Chlorthalidone and the appetite suppressant Mazindol.[4] Given its
significance, a thorough spectroscopic characterization is essential for quality control and
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regulatory compliance. This guide elucidates the characteristic spectral features of this

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR spectra were analyzed to confirm the structure of 2-(4-
Chlorobenzoyl)benzoic acid.

Experimental Protocol: NMR Spectroscopy

A sample of 2-(4-Chlorobenzoyl)benzoic acid was dissolved in an appropriate deuterated
solvent (e.g., DMSO-ds or CDCIs). The *H and 3C NMR spectra were acquired on a 400 MHz
NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Data Acquisition

Click to download full resolution via product page

Figure 1: A generalized workflow for NMR data acquisition and processing.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 2-(4-Chlorobenzoyl)benzoic acid displays a complex pattern of
signals in the aromatic region, consistent with its disubstituted benzene rings. The data
presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-de).[5]
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Chemical Shift (8) (ppm) Multiplicity Assignment
~13.3 Singlet (broad) 1H, -COOH

8.02 Multiplet Aromatic Protons
7.75 Multiplet Aromatic Protons
7.68 Multiplet Aromatic Protons
7.64 Multiplet Aromatic Protons
7.58 Multiplet Aromatic Protons
7.45 Multiplet Aromatic Protons

Interpretation:

» Carboxylic Acid Proton: A broad singlet is observed at approximately 13.3 ppm, which is
characteristic of a carboxylic acid proton.[5] The broadness of this signal is due to hydrogen
bonding and chemical exchange.

e Aromatic Protons: The aromatic region between 7.45 and 8.02 ppm integrates to eight
protons, corresponding to the eight protons on the two benzene rings.[5] The overlapping
multiplets arise from the complex spin-spin coupling patterns of the protons on the
substituted rings. The protons on the 4-chlorobenzoyl ring are expected to appear as two
doublets, characteristic of a para-substituted benzene ring. The protons on the 2-
benzoylbenzoic acid ring will exhibit a more complex splitting pattern due to the ortho-
substitution. The electron-withdrawing nature of the carbonyl and chloro groups causes the
aromatic protons to be deshielded and resonate at these downfield chemical shifts.

3C NMR Spectral Data and Interpretation

While an experimental 33C NMR spectrum with explicit peak assignments for 2-(4-
Chlorobenzoyl)benzoic acid is not readily available in the searched literature, a predicted
spectrum can be derived based on the analysis of similar structures, such as benzoic acid and
2-chlorobenzoic acid.[6][7] The spectrum is expected to show 14 distinct carbon signals.
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Predicted Chemical Shift (8) (ppm) Assignment

~195 C=0 (Ketone)

~167 C=0 (Carboxylic Acid)

~140 Quaternary Aromatic Carbon
~138 Quaternary Aromatic Carbon
~136 Quaternary Aromatic Carbon
~133 Aromatic C-H

~132 Aromatic C-H

~131 Aromatic C-H

~130 Quaternary Aromatic Carbon
~129 Aromatic C-H

~128 Aromatic C-H

~127 Aromatic C-H

~126 Aromatic C-H

~125 Aromatic C-H

Interpretation:

o Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl
carbons. The ketone carbonyl is predicted to be around 195 ppm, while the carboxylic acid
carbonyl should appear around 167 ppm.[8]

o Aromatic Carbons: The remaining twelve signals in the region of approximately 125-140 ppm
correspond to the carbons of the two aromatic rings.[8] The carbons directly attached to the
electron-withdrawing chloro and carbonyl groups will be deshielded and appear at the lower
end of this range. The quaternary carbons (those without attached protons) are expected to
show weaker signals. The spectrum of 2-chlorobenzoic acid shows signals in the range of
126-135 ppm for the aromatic carbons and a carboxylic acid carbon at 171.09 ppm, which
supports these predictions.[6]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

The IR spectrum of 2-(4-Chlorobenzoyl)benzoic acid was obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium
bromide (KBr) and pressed into a thin pellet. The spectrum was recorded over the range of
4000-400 cm™1,
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Figure 2: Workflow for obtaining and analyzing an FT-IR spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 2-(4-Chlorobenzoyl)benzoic acid exhibits characteristic absorption bands
that confirm the presence of the carboxylic acid and ketone functional groups, as well as the
aromatic rings.

Wavenumber (cm—1) Vibrational Mode Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid
~1700 C=0 stretch Carboxylic Acid
~1660 C=0 stretch Ketone

~1600, ~1450 C=C stretch Aromatic Ring
~1300 C-O stretch Carboxylic Acid
~850 C-Cl stretch Aryl Halide

Interpretation:

e O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm—1,
which is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic

acid dimer.

e C=0 Stretches: Two distinct carbonyl stretching bands are present. The absorption at
approximately 1700 cm~1 is attributed to the C=0 of the carboxylic acid group, while the
band around 1660 cm~?* corresponds to the C=0 of the benzophenone ketone moiety. The
conjugation with the aromatic rings lowers the stretching frequency of the ketone carbonyl.

e Aromatic C=C Stretches: Absorptions around 1600 cm~* and 1450 cm~?* are indicative of the
C=C stretching vibrations within the aromatic rings.

e C-O Stretch: A band in the region of 1300 cm~1 is assigned to the C-O stretching vibration of
the carboxylic acid.
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o C-CI Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region,
typically around 850 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

The mass spectrum of 2-(4-Chlorobenzoyl)benzoic acid was obtained using an electron
ionization (EI) mass spectrometer. The sample was introduced into the ion source, where it was
vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting
positively charged fragments were separated according to their mass-to-charge ratio (m/z) and
detected.

Ionization Mass Analysis Output

Fragmentation

p| Electron lonization lons o | Mass Analyzer > Signal Mass Spectrum Analysis .
gnal y = Mass Spectrum | ___ Analysis _

(70 ev) (e.g., Quadrupole) Detector (Abundance vs. m/z) B>| analysis

Sample Inlet

Click to download full resolution via product page

Figure 3: A simplified workflow for electron ionization mass spectrometry.

Mass Spectral Data and Interpretation

The mass spectrum of 2-(4-Chlorobenzoyl)benzoic acid shows a molecular ion peak and
several characteristic fragment ions.[5]
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m/z Proposed Fragment Interpretation
Molecular ion (M*) and its
260/262 [C14HoCIOs]* )
isotope peak (M+2)
243 [C14H&CIO2]* Loss of OH
225 [C14H90Os]* Loss of ClI
181 [C13H9O2]* Loss of CeH4Cl
4-Chlorobenzoyl cation and its
139/141 [C7H4CIO]F _
isotope peak
Chlorophenyl cation and its
111/113 [CeH4CI]* ,
isotope peak
105 [C7Hs0]* Benzoyl cation
77 [CeHs]* Phenyl cation
Interpretation:

e Molecular lon: The molecular ion peak is observed at m/z 260, corresponding to the

molecular weight of the compound. The presence of a significant peak at m/z 262 with

approximately one-third the intensity of the m/z 260 peak is characteristic of a molecule

containing one chlorine atom (due to the 3’Cl isotope).[5]

e Primary Fragmentation: The initial fragmentation involves the loss of a hydroxyl radical (*OH)

to give a peak at m/z 243, or the loss of a chlorine atom (Cl) to give a peak at m/z 225.

» Formation of Benzoyl Cations: A prominent fragmentation pathway is the cleavage of the

bond between the two aromatic rings, leading to the formation of the 4-chlorobenzoyl cation

at m/z 139 (with its isotope peak at m/z 141) and the 2-carboxybenzoyl radical. Further

fragmentation of the 4-chlorobenzoyl cation by loss of CO gives the chlorophenyl cation at

m/z 111 (with its isotope peak at m/z 113).

o Other Significant Fragments: The peak at m/z 181 can be attributed to the loss of the

chlorophenyl group. The presence of the benzoyl cation at m/z 105 and the phenyl cation at

m/z 77 are common fragments in the mass spectra of benzophenone derivatives.
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Conclusion

The combined application of tH NMR, 13C NMR, IR, and Mass Spectrometry provides a
comprehensive and unambiguous characterization of 2-(4-Chlorobenzoyl)benzoic acid. The
1H NMR spectrum confirms the presence of the carboxylic acid proton and the eight aromatic
protons with their expected complex splitting patterns. While experimental 3C NMR data was
not found, a predicted spectrum is consistent with the molecular structure. The IR spectrum
clearly indicates the presence of the carboxylic acid (both O-H and C=0 stretches), the ketone
carbonyl, and the aromatic rings. Finally, the mass spectrum confirms the molecular weight and
reveals a fragmentation pattern consistent with the structure, including the characteristic
isotopic signature of chlorine. This complete spectral dataset serves as a reliable reference for
the identification and quality assessment of 2-(4-Chlorobenzoyl)benzoic acid in research and
industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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